

Comparative Analysis of Imvamune®'s Immunogenicity and Safety Profiles

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Compound of Interest

Compound Name: Ibamun

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This guide provides a comparative analysis of the immunogenicity and safety of Imvamune®, a third-generation smallpox vaccine. The data presented is derived from clinical trials designed to establish the optimal dose and administration schedule for this vaccine. The following sections detail the experimental methodologies, comparative quantitative data, and the immunological pathway targeted by the vaccine.

Experimental Protocols

The data presented in this guide is based on a randomized, double-blind, dose-finding Phase II clinical trial to evaluate the immunogenicity and safety of Imvamune®.

Study Design: The trial was a monocentric, randomized, double-blind, dose-finding study.^[1] Healthy, vaccinia-naïve male and female subjects between 18 and 30 years of age were enrolled.^[1] A total of 164 subjects were included in the safety analysis.^[1] Participants were randomly assigned to one of three treatment groups, receiving two immunizations of Imvamune® at a four-week interval.^[1]

Dosage and Administration: Each immunization consisted of a 0.5 ml subcutaneous injection in the non-dominant upper arm.^[1] Three different doses of Imvamune® were tested to determine the optimal dose for further clinical development.^[1]

Immunogenicity Assessment: The humoral immune response was assessed by measuring the presence of vaccinia-specific antibodies using two primary assays:

- ELISA (Enzyme-Linked Immunosorbent Assay): This assay was used to determine the total antibody response.
- PRNT (Plaque Reduction Neutralization Test): This assay was used to measure the levels of neutralizing antibodies, which are critical for protection against viral infection.

Safety Assessment: Safety and reactogenicity were evaluated by monitoring local and systemic adverse events.^[1] Vital signs and laboratory parameters were also analyzed to assess for any clinically significant deviations from normal.^[1]

Quantitative Data Summary

The following tables summarize the key immunogenicity and safety data from the dose-finding Phase II trial of Imvamune®.

Table 1: Peak Seroconversion Rates by ELISA and PRNT

Dose (TCID50)	ELISA Seroconversion Rate (Post-first vaccination)	ELISA Seroconversion Rate (Peak)	PRNT Seroconversion Rate (Peak)
1 x 10 ⁸	94%	100%	71%

Data extracted from a Phase II dose-finding study. The 1x10⁸ TCID50 dose was identified as optimal for further clinical development.^[1]

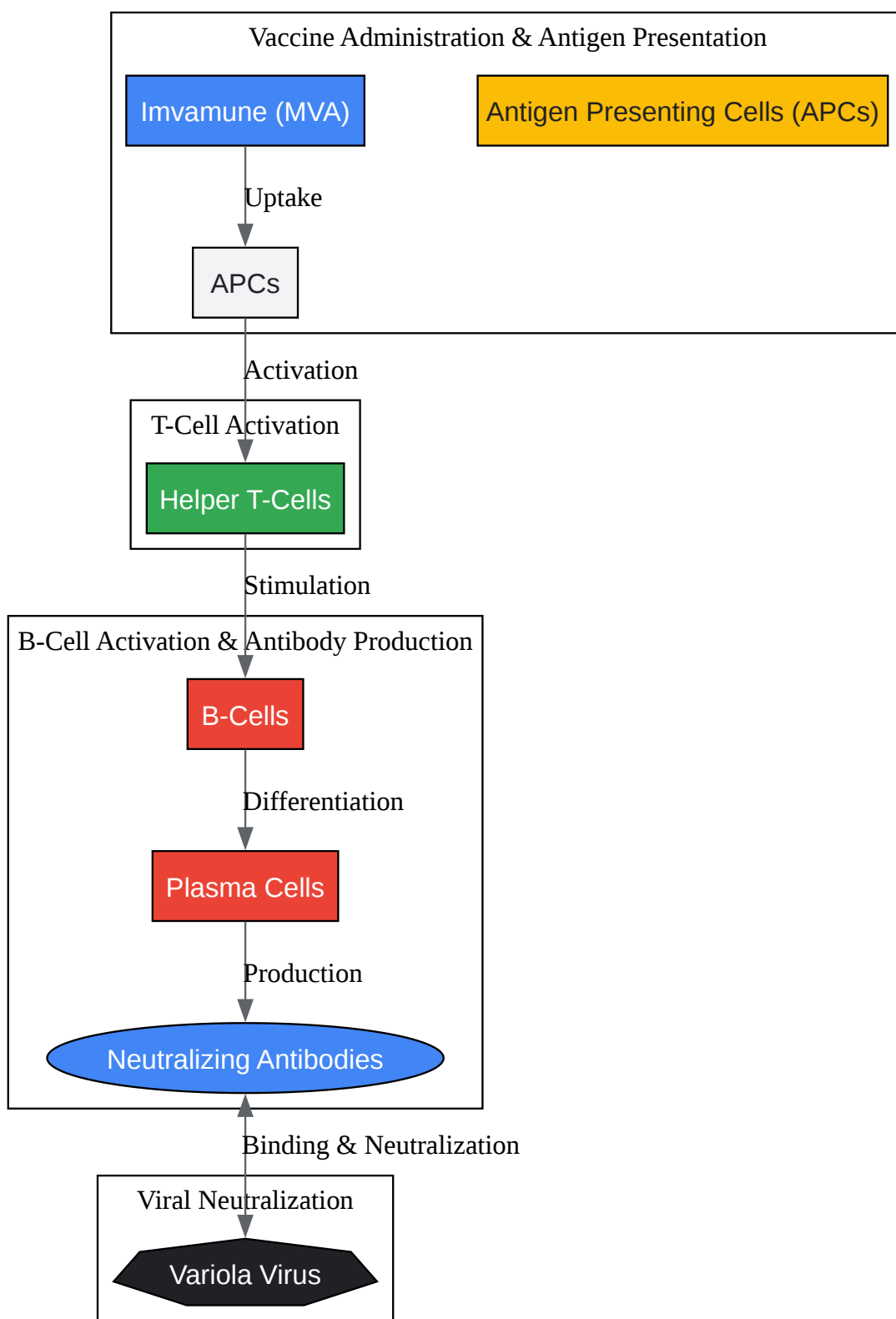
Table 2: Safety Profile Overview

Dose Level	Most Frequent Observation	Vaccine-Related Serious Adverse Events
All tested doses	Local reactions	None reported

Imvamune® was well tolerated at all dose levels evaluated in the study.^[1]

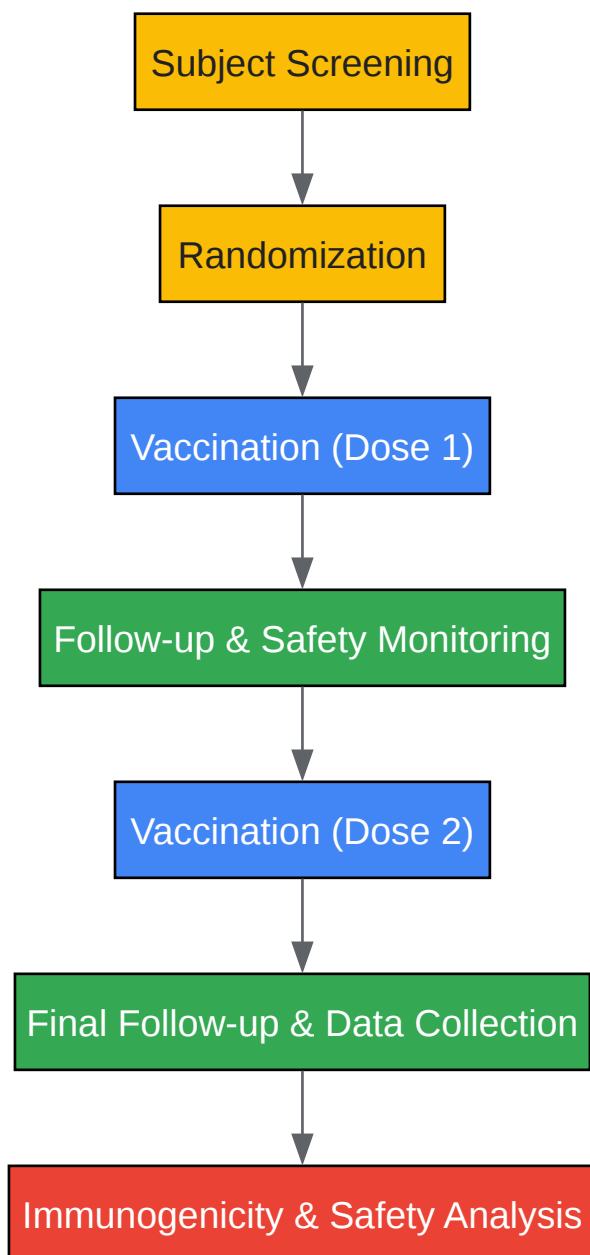
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the immunological signaling pathway activated by Imvamune® and the general workflow of the clinical trial.



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Caption: Immunological pathway activated by Imvamune® leading to the production of neutralizing antibodies.



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Caption: Generalized workflow of the Imvamune® dose-finding clinical trial.

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References

- 1. A randomized, double-blind, dose-finding Phase II study to evaluate immunogenicity and safety of the third generation smallpox vaccine candidate IMVAMUNE® - PMC [pmc.ncbi.nlm.nih.gov]
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